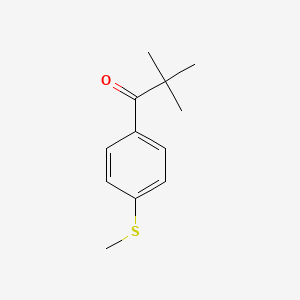
2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves the use of versatile reagents that can introduce various functional groups into the molecule. While the papers do not specifically mention the synthesis of 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one, they do discuss the use of reagents such as 2,3-dibromo-1-(phenylsulfonyl)-1-propene for the synthesis of furans and cyclopentenones . This suggests that similar reagents or methods could potentially be applied to synthesize the compound , with appropriate modifications to introduce the methylsulfanyl group.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical behavior and interactions. The structure-activity relationship study of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs provides insights into how different substitutions on the molecule affect its biological activity . Although the core structure differs from 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one, the principles of structure-activity relationships can be applied to hypothesize the potential biological activity of the compound based on its molecular structure.
Chemical Reactions Analysis
Chemical reactions involving organic compounds can lead to a variety of products depending on the reactants and conditions. The paper discussing 1,3-dipolar cycloadditions of 2-(benzonitrilio)-2-propanide with 4,4-dimethyl-2-phenyl-2-thiazolin-5-thione and carbon disulfide provides an example of how different reactants can combine to form heterocyclic compounds. This information could be relevant when considering the types of chemical reactions that 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one might undergo, especially if it were to be used as a reactant in similar cycloaddition reactions.
Physical and Chemical Properties Analysis
Understanding the physical and chemical properties of a compound is essential for its handling and application in various fields. The paper on the density and viscosity of mixtures involving dimethyl sulfoxide and various alcohols provides data on how these properties change with different mixtures. While 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one is not a mixture, the principles of how molecular structure affects physical properties such as density and viscosity could be extrapolated to predict its behavior in solution.
Aplicaciones Científicas De Investigación
X-ray Structures and Computational Studies
The compound has been characterized using various spectroscopic techniques and X-ray diffraction methods. These methods provide valuable insights into the molecular structure and electronic properties of such compounds. For instance, the study by Nycz, Małecki, Zawiazalec, and Paździorek (2011) investigated the structures of several cathinones, including compounds similar to 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one, through X-ray structures and computational studies. Their research offers a deeper understanding of the geometries and electronic spectra of these compounds, which can be crucial for their applications in scientific research (Nycz et al., 2011).
Biological Activity and Synthesis
Certain derivatives of 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one exhibit a range of biological activities. For example, vinylsulfones and vinylsulfonamides, which can be related structurally to this compound, are known for their enzyme inhibition properties and are widely used in synthetic organic chemistry. They are active agents in various chemical reactions, including Michael acceptors and electrocyclization reactions. The study also provides a protocol for synthesizing low molecular weight representatives of these compounds, which could be useful in the development of new chemical entities with potential biological applications (Author, 2020).
Structure-Activity Relationship in Anti-Cancer Agents
The chemical structure of 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one or its derivatives can be crucial in its role as a part of potential anti-cancer agents. Mun, Jabbar, Devi, Liu, Van Meir, and Goodman (2012) explored the structure-activity relationships of certain arylsulfonamide analogs, highlighting how chemical modifications can enhance pharmacological properties towards the development of cancer therapeutics. Understanding the structure-activity relationship is fundamental in drug design and development, particularly in optimizing a compound's efficacy and specificity for its target (Mun et al., 2012).
Synthesis and Catalytic Activity
The compound and its derivatives are also explored for their catalytic properties and synthesis pathways. For example, research on the hydrogenation of similar compounds using specific catalysts shows high catalytic activity and selectivity, providing insights into reaction conditions and optimization for achieving high yields. Such studies are fundamental in industrial chemistry where these compounds can be used in the synthesis of more complex molecules or as catalysts in various chemical reactions (Lin-sheng, 2008).
Safety And Hazards
- Toxicity : Limited toxicity data are available, but caution should be exercised during handling.
- Irritant : The compound may be skin and eye irritant ; protective equipment is recommended.
- Flammability : It is flammable ; store away from open flames or ignition sources.
Direcciones Futuras
Future research could focus on:
- Biological Activity : Investigating potential pharmacological effects.
- Derivatives : Synthesizing derivatives for improved properties.
- Environmental Impact : Assessing environmental fate and toxicity.
Propiedades
IUPAC Name |
2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGSIYYCFUYQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399311 | |
| Record name | 2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one | |
CAS RN |
73242-19-0 | |
| Record name | 2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-4'-(methylthio)propiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




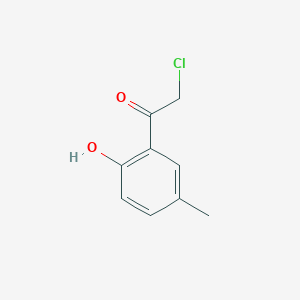



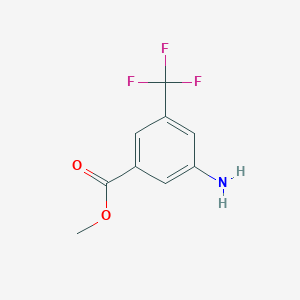

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)
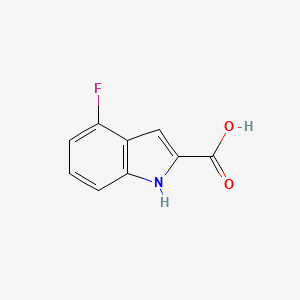


![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)
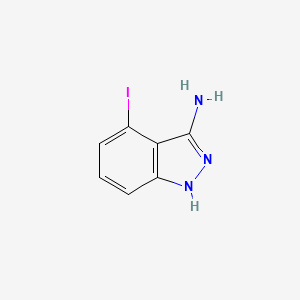
![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)